8-((二苄基氨基)甲基)-3-甲基-7-苯乙基-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

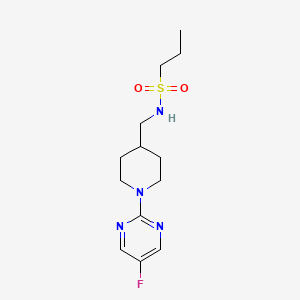

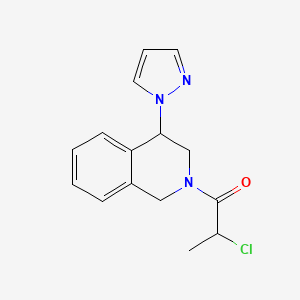

The compound "8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione" is a purine derivative, which is a class of molecules that have been extensively studied due to their biological significance and therapeutic potential. Purine derivatives are known for their roles in DNA and RNA as well as their involvement in various biochemical processes, including energy transfer and signal transduction. The specific structure of this compound suggests potential for interaction with various biological targets, which could be leveraged for therapeutic applications.

Synthesis Analysis

The synthesis of purine derivatives often involves the introduction of various substituents to the purine scaffold to modulate the compound's physical, chemical, and biological properties. In the context of the provided papers, similar compounds have been synthesized using different methods. For instance, the use of thietanyl protecting groups has been described for the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, which are structurally related to the compound . This method allows for the introduction of substituents at the N1 and N7 positions, which is crucial for the synthesis of compounds with specific biological activities.

Molecular Structure Analysis

The molecular structure of purine derivatives, including the compound of interest, is characterized by a bicyclic ring system composed of fused pyrimidine and imidazole rings. The presence of various substituents, such as dibenzylamino and phenethyl groups, can significantly influence the molecule's conformation and, consequently, its interaction with biological targets. The spatial arrangement of these groups can affect the compound's ability to bind to receptors or enzymes, which is critical for its potential use as a therapeutic agent.

Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and interaction with biological systems. For example, the substitution reactions at the 8-position of the purine ring are common and can lead to the formation of compounds with diverse biological activities . The reactivity of the purine ring can also be influenced by the nature of the substituents, which can either activate or deactivate the ring towards further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. The introduction of a basic nitrogen atom in the tetrahydropyrazine ring, as seen in some related compounds, can improve water solubility, which is beneficial for drug development . The presence of electron-withdrawing or electron-donating groups can also affect the compound's acidity or basicity, which in turn influences its pharmacokinetic and pharmacodynamic profiles.

科学研究应用

合成和生物活性

抗病毒特性:对嘌呤类似物的研究表明,对嘌呤结构的修饰可以导致具有显著抗病毒活性的化合物。例如,已经探索了嘌呤的 8-取代类似物的合成针对 1B 型鼻病毒的活性,突出了此类衍生物在抗病毒药物开发中的潜力 (Kelley, Linn, & Selway, 1991)。

细胞毒活性:苯并[b][1,6]萘啶的衍生物通过与伯胺反应,对各种癌细胞系表现出有效的细胞毒活性,表明嘌呤衍生物在肿瘤学中的治疗潜力 (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003)。

结构和光谱分析:对苄基氨基嘌呤衍生物的结构和光谱性质的研究提供了对其化学特征的见解,有助于开发具有所需生物活性的新化合物 (Čajan & Trávníček, 2011)。

化学性质和反应

电离和甲基化:对嘌呤-6,8-二酮的研究揭示了其电离和甲基化反应的有趣方面,这对于理解嘌呤衍生物的化学行为及其增强生物活性的潜在修饰至关重要 (Rahat, Bergmann, & Tamir, 1974)。

不寻常的反应:研究还发现了嘌呤衍生物的不寻常反应,例如当 8-溴-3-甲基-7-(噻环-3-基)-3,7-二氢-1H-嘌呤-2,6-二酮与三胺反应时形成的意外产物,提供了对这些化合物反应性和新合成策略的潜在途径的宝贵见解 (Khaliullin & Shabalina, 2020)。

作用机制

Target of Action

Similar compounds such as pyrrolo[2,3-d]pyrimidine-based analogues have been evaluated for their ability to inhibit the α-amylase enzyme .

Mode of Action

Similar compounds have shown to interact with their targets, such as the α-amylase enzyme, resulting in inhibition of the enzyme’s activity .

Biochemical Pathways

The inhibition of α-amylase, as seen with similar compounds, can affect the breakdown of complex carbohydrates into glucose, leading to a more regulated and progressive release of glucose into the circulation .

Pharmacokinetics

Similar compounds have been evaluated for their in vitro antidiabetic potential and non-toxicity via in silico admet analysis .

Result of Action

Similar compounds have demonstrated excellent antidiabetic action with significant inhibition values .

Action Environment

The stability of similar compounds has been investigated in the active sites of their target enzymes .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione' involves the reaction of 7-phenethyl-3-methyl-1,3,8-triazolo[4,5-d]pyrimidin-2(1H)-one with dibenzylamine in the presence of a suitable catalyst to form the intermediate compound, which is then further reacted with formaldehyde to obtain the final product.", "Starting Materials": [ "7-phenethyl-3-methyl-1,3,8-triazolo[4,5-d]pyrimidin-2(1H)-one", "dibenzylamine", "formaldehyde", "catalyst" ], "Reaction": [ "Step 1: 7-phenethyl-3-methyl-1,3,8-triazolo[4,5-d]pyrimidin-2(1H)-one is reacted with dibenzylamine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound 8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1,3,8-triazolo[4,5-d]pyrimidin-2(1H)-one.", "Step 2: The intermediate compound is then further reacted with formaldehyde in the presence of a suitable base, such as sodium hydroxide, to obtain the final product, 8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione." ] } | |

CAS 编号 |

887206-95-3 |

产品名称 |

8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione |

分子式 |

C29H29N5O2 |

分子量 |

479.584 |

IUPAC 名称 |

8-[(dibenzylamino)methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |

InChI |

InChI=1S/C29H29N5O2/c1-32-27-26(28(35)31-29(32)36)34(18-17-22-11-5-2-6-12-22)25(30-27)21-33(19-23-13-7-3-8-14-23)20-24-15-9-4-10-16-24/h2-16H,17-21H2,1H3,(H,31,35,36) |

InChI 键 |

NCNUTYJBIZOJOI-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CCC5=CC=CC=C5 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride](/img/structure/B2513899.png)

![ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2513900.png)

![1-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2513904.png)

![3-(methylthio)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2513905.png)

![N-butyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2513911.png)

![Ethyl 4-((4-((3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2513918.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513919.png)